molecular formula C10H13N B1330186 3-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 28712-62-1

3-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No. B1330186
CAS RN: 28712-62-1
M. Wt: 147.22 g/mol
InChI Key: GMMKZUPOLVXWFF-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroquinoline is a compound that belongs to the class of tetrahydroquinolines, which are nitrogen-containing heterocycles with a partially saturated bicyclic structure. These compounds are of significant interest in medicinal chemistry due to their presence in a variety of pharmacologically active molecules and natural products .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives has been a subject of extensive research. A one-pot synthesis approach has been optimized for the preparation of trifluoromethyl-containing 2,6-disubstituted tetrahydroquinolines, which are valuable due to their metabolic stability conferred by the CF3 group . Additionally, various synthetic routes have been explored to create a broad range of tetrahydroquinoline derivatives, including those with potential cardiotonic properties , and chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds with significant antiproliferative activity . Moreover, indium chloride-catalyzed domino reactions in water have been employed to efficiently synthesize new 1,2,3,4-tetrahydroquinoline derivatives .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been elucidated using techniques such as X-ray diffraction analysis. For instance, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established, providing insight into the three-dimensional arrangement of atoms within these molecules .

Chemical Reactions Analysis

Tetrahydroquinolines can undergo various chemical reactions to yield a wide array of products. For example, the reaction of 6,7-dimethoxy-4-methylquinoline with different reagents led to the formation of pyrrolo[4,3,2-de]quinolines, which are important intermediates for the synthesis of natural products . Additionally, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione has been shown to react with various reagents to produce new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can enhance the lipophilicity and metabolic stability of these compounds . The chiral nature of certain derivatives also plays a crucial role in their biological activity, as demonstrated by the antiproliferative effects of enantiomerically pure 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds . The solubility and reactivity of tetrahydroquinoline derivatives can be modulated by the choice of synthetic route and reaction conditions, as seen in the indium chloride-catalyzed synthesis in water .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMKZUPOLVXWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182873
Record name 5,6,7,8-Tetrahydro-3-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5,6,7,8-tetrahydroquinoline

CAS RN

28712-62-1
Record name 3-Methyl-5,6,7,8-tetrahydroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydro-3-methylquinoline
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Record name 5,6,7,8-Tetrahydro-3-methylquinoline
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Record name 5,6,7,8-tetrahydro-3-methylquinoline
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Synthesis routes and methods I

Procedure details

A mixture of cyclohexane-1,3-dione (11.2 g. 0.1 m), 3-amino-2-methylacrolein (8.5 g. 0.1m) triethylamine (5 ml.) and ammonium acetate (100 mg) were heated with stirring at 120° in an oil bath for 12 hours. The cooled reaction mixture was diluted with ether (50 ml.) and the solution washed with 2N HCl (3 × 15 ml.) The combined washings were adjusted to pH 9.0 with sodium carbonate and extracted with ether (3 × 50 ml.) The combined extracts were dried, evaporated in vacuo and the residual oil distilled at 0.2 mm Hg to give the 3-methyl-7,8-dihydro-5(6H)-quinolone as a colorless crystalline solid b.p. 80° (7.5 g. 48%). A mixture of 3-methyl-7,8-dihydro-5(6H)-quinolone (20 g.), hydrazine hydrate (14 ml), diethylene glycol (150 ml.) and sodium hydroxide (14 g) was heated at reflux with stirring for 1 hour. The condenser was replaced by a Dean and Stark Water Separator and the heating continued for a further 3 hours. The cooled reaction mixture was diluted with water (200 ml.) and extracted with ether (3 × 150 ml.). The combined extracts were dried (MgSO4) and the solvent removed in vacuo and the residual oil distilled at 15 mm Hg to give the title compound as a colourless oil b.p.116° (17 g, 93%) G.L.C. (3% SE30, T=150°) RF =3.5 min.
Quantity
20 g
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14 mL
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150 mL
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14 g
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200 mL
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods II

Procedure details

The title compound was prepared from commercially available 3-amino-2-methylacrolein and cyclohexanone according to the method of Breitmaier and Bayer (Tet. Letts, 1970, 38, 3291-4) and isolated as a pale yellow oil b.p. 120°/15 mm. (30% yield).
Quantity
0 (± 1) mol
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Yield
30%

Synthesis routes and methods III

Procedure details

A solution of 15% n-butyl lithium in hexane (51 ml. ca. 0.12 m) was added portionwise to a solution of 3-methyl-5,6,7,8-tetrahydroquinoline (14.7 g., 0.1 m) in ether (100 ml.) and the mixture allowed to stand at room temperature for 1 hour and then added dropwise to a cooled, stirred solution of methylchloroformate (9.45 g., 0.1 m) in ether (100 ml.). The mixture was stirred at 50° C for 1 hour. The reaction mixture was diluted with water (20 ml.) and then treated with 2N HCl until acidic. The ethereal solution was separated and washed with 2N HCl (2 × 25 ml.). The combined aqueous washings were extracted with ether and the ethereal extracts discarded. The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3 × 50 ml.) and the combined extracts dried and evaporated to give a pale yellow oil (16 g) which on GLC examination (3% SE30) showed a mixture of unreacted tetrahydroquinoline (45%), the title compound (23%) and the 8,8-dicarboxylic ester (20%). The mixture was treated with 10% sodium hydroxide (75 ml.). and heated at reflux with stirring for 4 hours, cooled and extracted with ether (3 × 50 ml.). The combined ethereal extracts were dried, evaporated and distilled to give unreacted 3-methyl-5,6,7,8-tetrahydroquinoline (7 g.) b.p. 116°/18 mm Hg. The basic solution was adjusted to pH 8.5-9.0 with concentrated HCl and evaporated to dryness and the residue treated with methanol previously saturated with dry HCl (50 ml.) and allowed to stand at room temperature for 5 hours. The solvent was removed and the residue dissolved in water (20 ml.) and extracted with ether (2 × 50 ml.). The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3 × 25 ml.) and the combined extracts dried and evaporated to give the title compound (3 gm.).
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0 (± 1) mol
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Quantity
75 mL
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Synthesis routes and methods IV

Procedure details

A solution of 15% n-butyl lithium in hexane (51 ml. ca. 0.12 m) was added portionwise to a solution of 3-methyl-5,6,7,8-tetrahydroquinoline (14.7 g., 0.1 m) in ether (100 ml.) and the mixture allowed to stand at room temperature for 1 hour then added dropwise to a cooled, stirred solution of methyl chloroformate (9.45 g., 0.1 m) in ether (100 ml.). The mixture was stirred at 50° C. for 1 hour. The reaction mixture was diluted with water (20 ml.) and then treated with 2N HCl until acidic. The ethereal solution was separated and washed with 2N HCl (2× 25 ml.). The combined aqueous washings were extracted with ether and the ethereal extracts discarded. The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3× 50 ml.) and the combined extracts dried and evaporated to give a pale yellow oil (16 g) which on GLC examination (3% SE30) showed a mixture of unreacted tetrahydroquinoline (45%), the title compound (23%) and the 8,8-dicarboxylic ester (20%). The mixture was treated with 10% sodium hydroxide (75 ml.). and heated at reflux with stirring for 4 hours, cooled and extracted with ether (3× 50 ml.). The combined ethereal extracts were dried, evaporated and distilled to give unreacted 3-methyl-5,6,7,8-tetrahydroquinoline (7 g.) b.p. 116°/18 mm Hg. The basic solution was adjusted to pH 8.5-9.0 with concentrated HCl and evaporated to dryness and the residue treated with methanol previously saturated with dry HCl (50 ml.) and allowed to stand at room temperature for 5 hours. The solvent was removed and the residue dissolved in water (20 ml.) and extracted with ether (2× 50 ml.). The aqueous solution was adjusted to pH 9.0 with Na2CO3 and extracted with chloroform (3× 25 ml.) and the combined extracts dried and evaporated to give the title compound (3 gm.).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5,6,7,8-tetrahydroquinoline
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3-Methyl-5,6,7,8-tetrahydroquinoline
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Reactant of Route 5
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3-Methyl-5,6,7,8-tetrahydroquinoline
Reactant of Route 6
3-Methyl-5,6,7,8-tetrahydroquinoline

Citations

For This Compound
52
Citations
CW Adrian - Journal of the Chemical Society, Perkin Transactions 1, 1976 - pubs.rsc.org
The reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones (R1CO·CR3:CR2·NH2) and, conversely, the reaction of alkyl-substituted 3-…
Number of citations: 6 pubs.rsc.org
DE Beattie, GT Dixon, JF Waterfall, BJ Alps - Arzneimittel-forschung, 1979 - europepmc.org
3-Methyl-5, 6, 7, 8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide), a potent gastric anti-secretory compound, affords good protection against stress-and chemically-…
Number of citations: 5 europepmc.org
DE Beattie, GT Dixon, DA Shriver, BJ Alps - Arzneimittel-forschung, 1979 - europepmc.org
3-Methyl-5, 6, 7, 8-tetrahydroquinoline-8-thiocarboxamide hydrochloride (tiquinamide) possesses potent gastric antisecretory activity in a number of animal species. It causes a marked …
Number of citations: 6 europepmc.org
R Crossley, RG Shepherd - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
The influence of a number of variables on carbophilic vs. silicophilic attack by 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline on silyl isothiocyanates is reported. In general carbophilic …
Number of citations: 3 pubs.rsc.org
M UCHIDA, S MORITA, M CHIHIRO… - Chemical and …, 1989 - jstage.jst.go.jp
Many 8-[(2-benzimidazolyl) sulfinyl]-5, 6, 7, 8-tetrahydroquinolines were synthesized and examined for their (H++ K+) adenosine triphoshatase ATPase-inhibitory and antisecretory …
Number of citations: 35 www.jstage.jst.go.jp
CD Johnson - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation methods and properties of bicyclic compounds containing a pyridine ring—cyclopolymethylenepyridines and …
Number of citations: 0 www.sciencedirect.com
PM Brooks, MA Bell, H Burns - British Journal of Clinical …, 1976 - ncbi.nlm.nih.gov
The presence of at least two major metabolites was detected in urine after hydrolysis with, B-glucuronidase/sulphatase. Neither of these metabolites had RF values corresponding to …
Number of citations: 11 www.ncbi.nlm.nih.gov
K NAKAGAWA - Studies, 1989 - jlc.jst.go.jp
Many 8-[(2-benzimidazolyl) sulfinyl]-5, 6, 7, 8-tetrahydroquinolines were synthesized and examined for their (H’r+ K+) adenosine triphosphatase ATPase-inhibitory and antisecretory …
Number of citations: 0 jlc.jst.go.jp
T Frejd, EB Pedersen, SO Lawesson - Tetrahedron, 1973 - Elsevier
A new pyridine synthesis has been found by refluxing certain simple secondary car☐amides in HMPA. Thus 2,6-dimethylpyridine, 2-ethyl-6-methylpyridine, 2,3,6-trimethylpyridine, 2-…
Number of citations: 4 www.sciencedirect.com
DM Pierce - InPharma, 1976 - Springer
Tiquinamide (Wyeth) inhibits both basal and chemicallyinduced gastric acid secretion in animals. Though it lacks significant anticholinergic or H2-antihistarninic properties, tiquinarnide …
Number of citations: 0 link.springer.com

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